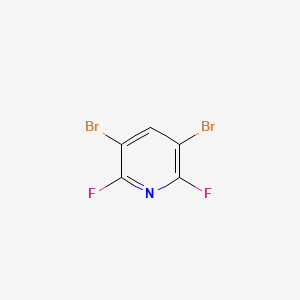

3,5-Dibromo-2,6-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTBUWCNYCKCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673179 | |

| Record name | 3,5-Dibromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685517-84-4 | |

| Record name | 3,5-Dibromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: A Versatile Scaffold for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1] Strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of substituted pyridines, polyhalogenated derivatives such as 3,5-Dibromo-2,6-difluoropyridine have emerged as exceptionally valuable building blocks. The presence of multiple, distinct halogen atoms—two bromine and two fluorine—on the pyridine core imparts a unique combination of reactivity, metabolic stability, and conformational control.

The fluorine atoms, due to their high electronegativity and small size, can significantly enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, thereby improving bioavailability.[2][3] Concurrently, the bromine atoms provide reactive handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes this compound a highly sought-after intermediate for constructing complex, multi-substituted pyridine scaffolds found in novel kinase inhibitors, agrochemicals, and functional materials.[4][5]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, a validated synthesis protocol, key applications with a focus on its reactivity, and essential safety and handling information.

Core Compound Identification

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 685517-84-4 |

| Molecular Formula | C₅HBr₂F₂N |

| Molecular Weight | 272.87 g/mol |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, 2-8°C[6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-stage process starting from a readily available pyridine precursor. The general strategy involves the bromination of a fluorinated pyridine or the fluorination of a brominated pyridine. A common and effective approach is the fluorination of a corresponding dichloropyridine derivative.[7]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from a precursor to the final product, highlighting the key transformation stages.

Sources

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-difluoropyridine (CAS No. 685517-84-4), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule is not merely a chemical intermediate; it is a strategically designed building block offering orthogonal reactivity. The fluorine atoms at the C2 and C6 positions are activated for sequential nucleophilic aromatic substitution (SNAr), while the bromine atoms at the C3 and C5 positions provide stable handles for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and divergent synthesis of complex, polysubstituted pyridine cores, which are prevalent in a wide array of pharmacologically active agents. This document details the compound's physicochemical properties, a validated synthetic approach, analytical characterization methods, its strategic applications in library synthesis, and critical safety and handling protocols.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a pyridine ring systematically substituted to maximize its synthetic utility.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 685517-84-4 | [1][2] |

| Molecular Formula | C₅HBr₂F₂N | [1][2] |

| Molecular Weight | 272.87 g/mol | [1][2] |

| Appearance | White to off-white solid (Typical) | Supplier Data |

| Melting Point | Not available in public literature. Must be determined experimentally. | - |

| Boiling Point | Not available in public literature. Must be determined experimentally. | - |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO, DMF). | - |

| Storage | Store under inert atmosphere at 2-8°C. | [2] |

Insight from the Field: The absence of publicly available, experimentally determined physical constants like melting and boiling points is common for specialized reagents. It is imperative for the receiving scientist to perform this characterization (e.g., via DSC or MP apparatus) as part of the initial quality control workflow to establish a baseline for future experiments.

Section 2: Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for appreciating its reactivity and potential impurities. The most logical and industrially scalable approach is a two-stage process starting from a suitable pyridine precursor. The key transformation is a halogen exchange (Halex) reaction.

Plausible Synthetic Workflow:

Caption: Proposed high-level synthetic workflow.

Core Protocol: Halogen Exchange (Halex) Fluorination

This protocol is based on well-established procedures for the conversion of activated chloropyridines to their fluoro-analogs.

1. Reagent Preparation:

-

Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3,5-Dibromo-2,6-dichloropyridine (1.0 eq).

-

Add anhydrous Cesium Fluoride (CsF) (2.5 - 4.0 eq). CsF should be dried under vacuum at >100°C prior to use.

-

Add anhydrous Dimethyl Sulfoxide (DMSO) to create a slurry with a concentration of approximately 0.5-1.0 M.

2. Reaction Execution:

-

Purge the flask with dry nitrogen or argon for 15 minutes.

-

Heat the reaction mixture with vigorous stirring to 100-140°C. The optimal temperature must be determined empirically.

-

Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS, quenching with water and extracting with ethyl acetate. The reaction is complete upon consumption of the starting material.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice-water.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid via silica gel column chromatography using a hexane/ethyl acetate gradient.

Expert Rationale (Causality):

-

Why CsF? Cesium fluoride is the preferred fluoride source for Halex reactions due to its high solubility in aprotic polar solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity compared to KF or NaF.

-

Why DMSO? DMSO is an ideal solvent as it is polar aprotic, effectively solvates the cesium cation, and has a high boiling point, allowing for the necessary reaction temperatures to overcome the activation energy of the C-Cl bond cleavage.

-

Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom and the remaining halogens activate the C2 and C6 positions towards nucleophilic attack by the fluoride ion. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses, expelling the chloride leaving group. Recent studies suggest this process may be more concerted than a simple two-step process.[3]

Section 3: Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecule's symmetry predicts a single proton environment for the hydrogen at the C4 position. This should appear as a triplet in the aromatic region (approx. δ 8.0-8.5 ppm), with coupling to the two equivalent fluorine atoms at C2 and C6 (³JHF).

-

¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

-

¹³C NMR: Four distinct carbon signals are expected. The chemical shifts and C-F coupling constants (large ¹JCF for C2/C6, smaller ²JCF for C3/C5) provide definitive structural confirmation.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. A key diagnostic feature is the isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which will result in a characteristic 1:2:1 ratio for the [M], [M+2], and [M+4] peaks.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using a reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient. A purity level of >98% is typically required for drug discovery applications.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its design as a versatile chemical scaffold. The differential reactivity of its halogen substituents allows for precise, stepwise construction of highly decorated pyridine derivatives.

Strategic Utility as a Scaffold:

Caption: Orthogonal reactivity of the scaffold.

-

Sequential SNAr Reactions: The C-F bonds at the C2 and C6 positions are highly activated towards nucleophilic substitution. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. Critically, reaction conditions can often be tuned (e.g., temperature, stoichiometry of the nucleophile) to achieve mono-substitution, allowing for the introduction of one nucleophile (R¹-Nu) at the C2 position, followed by the introduction of a second, different nucleophile (R²-Nu) at the C6 position. This provides a powerful route to unsymmetrically substituted pyridines.

-

Applicable Nucleophiles: O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, anilines, azoles), and S-nucleophiles (thiols).

-

-

Orthogonal Cross-Coupling Reactions: The C-Br bonds at the C3 and C5 positions are significantly less reactive in SNAr but are ideal substrates for palladium-catalyzed cross-coupling reactions. This orthogonality is the key feature of the scaffold. After the SNAr chemistry at C2/C6 is complete, the bromine atoms can be functionalized via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or other coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups.

This dual-mode reactivity enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to modern drug discovery. The pyridine core itself is a well-known "privileged scaffold" present in numerous FDA-approved drugs.

Section 5: Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted from the supplier, data from closely related compounds suggest the following hazards and precautions.[4][5]

Potential Hazards (based on analogous compounds):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Mandatory Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[6][7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid creating dust. Use spark-proof tools and weigh the compound in a contained manner. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container, preferably the original supplier packaging. The storage area should be cool, dry, and well-ventilated. Store at the recommended 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Self-Validating System Trustworthiness: Every protocol must be a self-validating system. Before any reaction, a researcher should confirm the identity and purity of the starting material via the analytical methods described in Section 3. During the reaction, consistent monitoring (e.g., TLC, LC-MS) ensures the transformation is proceeding as expected. Following the reaction, full characterization of the product validates the outcome and confirms its suitability for subsequent steps. This rigorous analytical cycle ensures reproducibility and trustworthiness in the experimental workflow.

References

-

3,5-Dibromo-2-chloropyridine | CAS#:40360-47-2 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

Experimental section Materials and synthesis 3,5-Dibromopyridine... (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

3,5-dibromo-2-(bromomethyl)-6-fluoropyridine | CAS#:632628-08-1. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

Reactions involving substituted perfluoropyridines... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

PYRIDINE FOR SYNTHESIS - Loba Chemie. (2023, November 27). Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024, June 26). Retrieved January 4, 2026, from [Link]

-

3-Bromo-2,6-difluoropyridine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Aromatic nucleophilic substitution of difluorobenzene... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved January 4, 2026, from [Link]

-

Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. (2024, July 26). NIH. Retrieved January 4, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). NIH. Retrieved January 4, 2026, from [Link]

Sources

- 1. CAS#:632628-08-1 | 3,5-dibromo-2-(bromomethyl)-6-fluoropyridine | Chemsrc [chemsrc.com]

- 2. 685517-84-4|this compound|BLD Pharm [bldpharm.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromo-2-chloropyridine | CAS#:40360-47-2 | Chemsrc [chemsrc.com]

- 5. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3,5-Dibromo-2,6-difluoropyridine is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two versatile bromine atoms on a pyridine core, provides a rich platform for a variety of chemical transformations. The pyridine ring itself is a ubiquitous scaffold in pharmaceuticals, known to enhance pharmacological activity, improve metabolic stability, and address protein-binding issues.[1][2] The introduction of fluorine atoms can further modulate lipophilicity, bioavailability, and binding affinity, making fluorinated pyridines highly sought-after intermediates.[3] This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, providing field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

The core chemical and physical properties of this compound are summarized below. It is important to note that two CAS numbers, 685517-84-4 for this compound and 210169-13-4 for 2,6-Dibromo-3,5-difluoropyridine, are used in the literature for the same compound. For clarity, this guide will utilize CAS 685517-84-4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 685517-84-4 | [4] |

| Molecular Formula | C₅HBr₂F₂N | [5] |

| Molecular Weight | 272.87 g/mol | [5] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Purity | Typically ≥95% |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the fully substituted nature of the pyridine ring, the ¹H NMR spectrum of this compound is expected to show no signals in the aromatic region. Any observed signals would likely be due to impurities or residual solvent.

-

¹⁹F NMR : ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions.[7]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). A GC-MS spectrum for the isomeric 2,6-Dibromo-3,5-difluoropyridine is available and provides a reference for the expected fragmentation pattern.[8]

-

Synthesis and Manufacturing

The synthesis of polyhalogenated pyridines often involves halogen exchange (Halex) reactions on readily available polychlorinated precursors. A plausible and efficient route to this compound involves the fluorination of a corresponding dichlorodibromopyridine or tetrachloropyridine starting material.

Proposed Synthetic Pathway: Halogen Exchange (Halex) Reaction

The most logical synthetic approach starts from 3,5-dibromo-2,6-dichloropyridine. This precursor can be subjected to a nucleophilic fluorination reaction using a fluoride salt. Cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane is a common and effective reagent system for this transformation.[9]

Start [label="3,5-Dibromo-2,6-dichloropyridine"]; Reagents [label="CsF, DMSO", shape=ellipse, fillcolor="#FFFFFF"]; Conditions [label="Heat (e.g., 120-150°C)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Product [label="Halogen Exchange"]; Reagents -> Product [style=dashed]; Conditions -> Product [style=dashed]; }

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of related difluoropyridines.[9]

-

Preparation : To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,5-dibromo-2,6-dichloropyridine (1.0 eq).

-

Reagent Addition : Add anhydrous cesium fluoride (CsF, >2.5 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction : Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or TLC.

-

Work-up : After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into ice-water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices :

-

Cesium Fluoride (CsF) : CsF is chosen over other fluoride sources like KF or NaF due to its higher solubility and reactivity in organic solvents, which facilitates the halogen exchange at lower temperatures.

-

DMSO : A high-boiling point, polar aprotic solvent like DMSO is essential to dissolve the fluoride salt and the pyridine substrate, promoting the SNAr mechanism.

-

Anhydrous Conditions : The reaction must be carried out under anhydrous conditions as water can compete with the fluoride ion as a nucleophile and reduce the efficiency of the fluorinating agent.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nature of its halogen substituents. The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 6-positions are excellent leaving groups in SNAr reactions due to the strong electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms themselves, which stabilize the intermediate Meisenheimer complex.

-

Regioselectivity : The two fluorine atoms at the C2 and C6 positions are electronically equivalent. However, the presence of bulky nucleophiles may lead to some degree of steric hindrance. In many cases, monosubstitution can be achieved with careful control of stoichiometry and reaction conditions, followed by a second substitution if desired. The reaction with various nucleophiles (e.g., amines, alkoxides, thiols) allows for the introduction of a wide range of functional groups. Studies on related 3-substituted-2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack can be influenced by the steric bulk of the substituent at the 3-position and the hydrogen-bond accepting ability of the solvent.[10]

Substrate [label="this compound"]; Product [label="2-Substituted-3,5-dibromo-6-fluoropyridine"]; Nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Product [label="SNAr"]; Nucleophile -> Product [style=dashed]; Base -> Product [style=dashed]; }

Figure 2: General scheme for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are readily susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

-

Selectivity : A key advantage of this scaffold is the orthogonal reactivity of the bromine and fluorine atoms. Palladium-catalyzed reactions typically proceed selectively at the C-Br bonds, leaving the C-F bonds intact for subsequent SNAr reactions. This allows for a stepwise and controlled functionalization of the pyridine ring.

-

Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions. It involves the reaction of the dibromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3- and 5-positions. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Substrate [label="this compound"]; Product [label="3,5-Diaryl-2,6-difluoropyridine"]; BoronicAcid [label="Ar-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst, Base", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Product [label="Suzuki Coupling"]; BoronicAcid -> Product [style=dashed]; Catalyst -> Product [style=dashed]; }

Figure 3: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable intermediate for synthesizing complex, highly functionalized molecules.

-

Medicinal Chemistry : The ability to sequentially introduce different substituents via cross-coupling and SNAr reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, related 3-substituted-2,6-difluoropyridines have been utilized in the synthesis of novel Protein Kinase C theta (PKCθ) inhibitors.[3] The 2,6-difluorobenzamide moiety is also a known pharmacophore in antibacterial agents that target the FtsZ protein.[12]

-

Agrochemicals : Similar to pharmaceuticals, the pyridine scaffold is prevalent in herbicides and fungicides. The introduction of fluorine and other functional groups can enhance the efficacy and stability of these agents.

-

Materials Science : Poly(aryl ether)s and other polymers derived from fluorinated pyridines can exhibit high thermal stability and desirable electronic properties, making them suitable for applications in advanced materials.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Identification (based on related compounds) :

-

Health Hazards : May be harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Statements :

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs: Get medical advice/attention.

-

For detailed information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its orthogonal reactivity, allowing for selective palladium-catalyzed cross-coupling at the C-Br bonds and nucleophilic aromatic substitution at the C-F bonds, provides a powerful strategy for the synthesis of complex, polysubstituted pyridines. This guide has outlined its core properties, a robust synthetic approach, and its key reactivity patterns, providing a solid foundation for its application in the design and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Gerasimenko, E. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2006). Experimental section Materials and synthesis 3,5-Dibromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]

-

Kim, W. S., Kim, H. J., & Cho, C. G. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14288–14289. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dibromopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-difluoropyridine. Retrieved from [Link]

-

CPDA. (2015). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

NIH. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Retrieved from [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000926). Retrieved from [Link]

-

NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0228646). Retrieved from [Link]

-

IS MUNI. (n.d.). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Retrieved from [Link]

-

MDPI. (n.d.). Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 685517-84-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chempoint.com [chempoint.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2,6-difluoropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 3,5-Dibromo-2,6-difluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic strategy, mechanistic rationale, and a field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable intermediate, offering three reactive sites for further functionalization. The two bromine atoms can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the pyridine nitrogen provides a site for quaternization or coordination to metal centers. This trifunctional scaffold allows for the construction of complex, three-dimensional molecules with diverse pharmacological profiles.

Strategic Synthesis Pathway: Electrophilic Bromination of 2,6-Difluoropyridine

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of the readily available starting material, 2,6-difluoropyridine.

Mechanistic Rationale and Regioselectivity

The synthesis hinges on the powerful directing effects of the fluorine substituents on the pyridine ring. Fluorine is the most electronegative element, and its atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect (-I). This effect significantly deactivates the pyridine ring towards electrophilic attack, making the reaction more challenging than the bromination of benzene or less substituted pyridines.

However, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M). This resonance effect preferentially increases the electron density at the ortho and para positions relative to the fluorine atoms. In the case of 2,6-difluoropyridine, the C-3 and C-5 positions are ortho to one fluorine and meta to the other, while the C-4 position is para to the nitrogen. The pyridine nitrogen itself is strongly deactivating and directs incoming electrophiles to the meta positions (C-3 and C-5).

The confluence of these electronic effects—strong deactivation by the fluorine atoms and the pyridine nitrogen, coupled with the meta-directing nature of both—overwhelmingly favors electrophilic attack at the C-3 and C-5 positions. This inherent regioselectivity is the cornerstone of this synthetic strategy, leading to the desired 3,5-dibromo isomer as the major product.

Diagram 1: Synthesis Pathway of this compound

Caption: A schematic overview of the direct bromination pathway.

The Necessity of Forcing Reaction Conditions

Due to the pronounced deactivation of the pyridine ring, the electrophilic bromination requires harsh, or "forcing," conditions to proceed at a practical rate. Standard brominating agents like molecular bromine in an inert solvent are insufficient to overcome the high activation energy of the reaction. Therefore, a highly acidic and activating medium is employed.

The combination of bromine (Br₂) and oleum (fuming sulfuric acid, H₂SO₄·xSO₃) serves this purpose. Oleum is a powerful Lewis acid that polarizes the Br-Br bond, generating a highly electrophilic bromine species (Br⁺ or a Br-SO₃H complex) that is capable of attacking the electron-deficient ring. The high reaction temperature further provides the necessary thermal energy to surmount the activation barrier.

Experimental Protocol

The following protocol is a self-validating system, adapted from established and patented procedures, designed for reproducibility and scalability.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,6-Difluoropyridine | 1513-65-1 | 115.07 | 10.0 g | 1.0 |

| Oleum (20% SO₃) | 8014-95-7 | Variable | 40 mL | - |

| Bromine | 7726-95-6 | 159.81 | 9.0 mL (28.0 g) | 2.0 |

| Sodium bisulfite | 7631-90-5 | 104.06 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | As needed | - |

| Saturated NaHCO₃(aq) | 144-55-8 | 84.01 | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium bisulfite solution to trap bromine vapors), and a dropping funnel, add oleum (40 mL).

-

Addition of Reactants: Cool the flask in an ice-water bath. Slowly and carefully add 2,6-difluoropyridine (10.0 g, 86.9 mmol) to the stirred oleum, maintaining the internal temperature below 20 °C.

-

Bromine Addition: Once the addition of the pyridine is complete, begin the dropwise addition of bromine (9.0 mL, 175 mmol) via the dropping funnel over a period of 30-45 minutes. The reaction mixture will become a deep red-brown.

-

Heating and Reaction Monitoring: After the bromine addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature with vigorous stirring for 16 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.

-

Quenching: After 16 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and will release bromine and SO₂/SO₃ fumes.

-

Workup: The resulting slurry will contain a precipitated solid.

-

Neutralize any excess bromine by the careful addition of a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow crystalline solid

-

Melting Point: 78-80 °C

-

¹H NMR (CDCl₃): δ 8.05 (t, 1H)

-

¹⁹F NMR (CDCl₃): δ -65.0 to -68.0

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Oleum: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Have a bromine spill kit readily available.

-

Quenching: The quenching of the reaction mixture on ice is a highly exothermic process that releases toxic fumes. This must be done slowly and with caution in a fume hood.

Conclusion

The synthesis of this compound via the direct electrophilic bromination of 2,6-difluoropyridine is a robust and regioselective method. While the reaction requires forcing conditions due to the deactivated nature of the starting material, it provides a straightforward and efficient route to this valuable synthetic intermediate. The protocol detailed herein, when executed with the appropriate safety precautions, offers a reliable pathway for researchers in the fields of medicinal chemistry and materials science.

A Technical Guide to the Spectral Analysis of 3,5-Dibromo-2,6-difluoropyridine

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromo-2,6-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established experimental protocols and theoretical interpretations.

Introduction

This compound is a polysubstituted aromatic heterocycle. The unique arrangement of electron-withdrawing fluorine and bromine atoms on the pyridine ring creates a distinct electronic environment, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides predicted spectral data based on the analysis of closely related halogenated pyridines, offering a robust reference for researchers.[1][2][3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show a single signal for the proton at the C4 position. The chemical shift of this proton is influenced by the deshielding effects of the adjacent bromine and fluorine atoms.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) | ~8.2-8.5 ppm |

| Multiplicity | Triplet of triplets (tt) |

| Coupling Constants (J) | ³J(H,F) ≈ 6-8 Hz, ⁵J(H,F) ≈ 1-2 Hz |

Interpretation: The proton at C4 is coupled to the two fluorine atoms at C2 and C6. The larger coupling constant (³J) arises from the three-bond coupling to the adjacent fluorine atoms, while the smaller coupling (⁵J) is due to a five-bond coupling. This results in a characteristic triplet of triplets pattern. The downfield chemical shift is a consequence of the electron-withdrawing nature of the halogen substituents.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all five carbon atoms in the pyridine ring. The chemical shifts and carbon-fluorine coupling constants are diagnostic for the structure.

| Predicted ¹³C NMR Data | |||

| Carbon Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted C-F Coupling Constant (J) |

| C2/C6 | ~155-160 ppm | Doublet | ¹J(C,F) ≈ 240-260 Hz |

| C3/C5 | ~110-115 ppm | Singlet or broad singlet | |

| C4 | ~140-145 ppm | Triplet | ²J(C,F) ≈ 20-30 Hz |

Interpretation:

-

C2/C6: These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹J(C,F)) and a significant downfield shift.

-

C3/C5: These carbons are bonded to bromine. The absence of direct coupling to fluorine simplifies their signal.

-

C4: This carbon is two bonds away from the fluorine atoms at C2 and C6, leading to a smaller two-bond coupling constant (²J(C,F)) and a triplet multiplicity.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-F, C-Br, and aromatic C-N and C-C stretching vibrations.

| Predicted IR Data | |

| Vibrational Mode | Predicted Frequency (ν) |

| Aromatic C-H Stretch | 3050-3150 cm⁻¹ |

| Aromatic C=N Stretch | 1600-1650 cm⁻¹ |

| Aromatic C=C Stretch | 1400-1600 cm⁻¹ |

| C-F Stretch | 1200-1300 cm⁻¹ |

| C-Br Stretch | 500-650 cm⁻¹ |

Interpretation: The presence of strong absorption bands in the 1200-1300 cm⁻¹ region is a key indicator of the C-F bonds. The aromatic ring vibrations will appear in the typical region for pyridine derivatives, while the C-Br stretching frequency is found in the lower wavenumber region of the spectrum.[6][7][8][9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| Predicted Mass Spectrometry Data | |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 271, 273, 275 (isotopic pattern for two bromine atoms) |

| Key Fragment Ions | [M-Br]⁺, [M-F]⁺, [C₅HF₂N]⁺ |

Interpretation: The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will follow the expected pattern for a dibrominated compound. Common fragmentation pathways would involve the loss of a bromine or fluorine atom.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

-

The standard electron energy for EI is 70 eV.

-

Workflow for Spectral Analysis

Caption: A generalized workflow for the spectral characterization of this compound.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide provide a foundational reference for the characterization of this compound. By following the outlined experimental protocols, researchers can acquire high-quality spectral data to confirm the structure and purity of this important chemical intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.

- BLD Pharm. (n.d.). This compound.

- SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine.

- National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).

- ChemicalBook. (n.d.). 3,5-Dibromopyridine(625-92-3) ¹H NMR spectrum.

- ChemScene. (n.d.). 2,6-Dibromo-3,5-difluoropyridine.

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- (n.d.). 13C NMR Spectroscopy.

- NIST. (n.d.). 2,6-Difluoropyridine. NIST WebBook.

- SpectraBase. (n.d.). 2,6-Dibromo-3-fluoropyridine.

- PubChem. (n.d.). 2,6-Dibromopyridine.

- ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1) ¹H NMR spectrum.

- National Institutes of Health. (n.d.). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States. PMC.

- ResearchGate. (n.d.). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in Its Ground and Excited Electronic States.

- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) ¹³C NMR spectrum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3,5-Dibromo-2,6-difluoropyridine safety and handling

An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromo-2,6-difluoropyridine

Introduction

This compound (CAS No. 685517-84-4) is a halogenated pyridine derivative that, like many of its structural analogs, serves as a versatile intermediate in organic synthesis.[1][2] Its utility is particularly noted in the development of novel pharmaceuticals and agrochemicals, where the unique placement of bromine and fluorine substituents allows for complex molecular construction and enhanced reactivity.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific safety data for this compound is not extensively published, this document employs a scientifically grounded hazard assessment by analogy approach. By synthesizing data from structurally similar brominated and fluorinated pyridines, we can establish a robust and conservative safety protocol. This methodology ensures that all foreseeable risks are addressed, upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. Based on an analysis of related compounds, this compound should be treated as a hazardous substance with multiple potential routes of exposure and toxicity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 685517-84-4 | [1] |

| Molecular Formula | C₅HBr₂F₂N | [3] |

| Molecular Weight | 272.87 g/mol | [3] |

| Appearance | Solid (presumed) |

Presumptive Hazard Profile by Analogy

The following table summarizes the GHS (Globally Harmonized System) hazard classifications derived from structurally related compounds. It is imperative to handle this compound as if it possesses all of these potential hazards.

| Hazard Statement | GHS Classification | Description of Hazard | Analog Compound Sources |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion of the substance may lead to harmful or toxic effects. | [4][5][6] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Skin absorption can cause systemic toxicity. | [5][6] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation of dust or vapors may be harmful. | [5][6] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can cause redness, inflammation, or irritation. | [4][5][6][7] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Contact with eyes can cause significant irritation, redness, and pain. | [4][5][6][8] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [4][5][6][7] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The Hierarchy of Controls is a fundamental principle in occupational safety that prioritizes the most effective control measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[9] This is non-negotiable. A fume hood provides critical exhaust ventilation to capture and remove dust, mists, and vapors at the source, preventing inhalation exposure and keeping the laboratory atmosphere safe.

Administrative Controls

-

Designated Areas: All work with this compound must be restricted to a designated area within the laboratory, clearly marked with hazard signage.

-

Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[4][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10]

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.[11]

| Body Area | Required PPE | Rationale and Standards |

| Eyes/Face | Chemical safety goggles and a face shield | Goggles are required to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reaction workups.[9][11][12] |

| Skin/Body | Fully-buttoned laboratory coat | A lab coat prevents incidental skin contact.[9][11] For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary. |

| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals.[9] Always inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately and wash hands.[4][13] |

| Respiratory | Not required for routine use in a fume hood | If work must be performed outside of a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is mandatory.[4] |

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Protocol for Weighing and Transferring Solids

-

Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

-

Work Area: Conduct all manipulations inside a certified chemical fume hood.

-

Static Control: When handling powders, take measures to prevent the buildup of electrostatic charge, such as using anti-static weigh boats.[13][14]

-

Weighing: Weigh the compound in a tared container. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

-

Transfer: Carefully transfer the solid to the reaction vessel using a spatula or powder funnel.

-

Cleanup: Decontaminate the spatula and weighing container with an appropriate solvent inside the fume hood. Dispose of any contaminated wipes as hazardous waste.

-

Post-Handling: After completing the task, remove gloves, and wash hands thoroughly with soap and water.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental release and ensure regulatory compliance.

Storage Conditions

-

Location: Store the compound in a cool, dry, and well-ventilated area.[4][15]

-

Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[4][15]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[10][15]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.

Waste Disposal Protocol

-

Waste Identification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams, as they require different disposal treatments.[9]

-

Containerization: Collect all waste (excess reagent, contaminated materials, cleaning solvents) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[9] The label must include "Hazardous Waste," the chemical name, and associated hazards.

-

Professional Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[9] Do not pour this chemical down the drain.[4][16]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Spill Response

-

Minor Spill (Manageable by trained lab personnel):

-

Alert personnel in the immediate area.

-

Ensure the fume hood is operational and ventilation is adequate. Remove all ignition sources.[4]

-

Wearing full PPE, including a respirator if necessary, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][5]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools.[17]

-

Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

-

-

Major Spill (Large quantity, outside of containment, or personnel feel unable to handle):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the nearest fire alarm if necessary.

-

Contact your institution's EHS or emergency response team from a safe location.

-

Exposure and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

| Route of Exposure | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Call a poison control center or seek immediate medical attention.[4][9][19] |

Fire Fighting

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][20]

-

Hazards: In a fire, this compound may decompose to release highly toxic and corrosive fumes, including nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5]

Conclusion

While this compound is a valuable synthetic building block, its handling demands a high level of caution and preparedness. By employing a hazard-by-analogy approach, utilizing appropriate engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. Safety is a collective responsibility, and a proactive, informed approach is paramount to ensuring a safe research environment.

References

- 1. 685517-84-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 12. americanchemistry.com [americanchemistry.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 16. echemi.com [echemi.com]

- 17. 2,6-dibroMo-3,5-difluoropyridine - Safety Data Sheet [chemicalbook.com]

- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,6-difluoropyridine is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two bromine and two fluorine atoms on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, while the bromine atoms provide handles for cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, expected reactivity, potential applications, and safety considerations for this compound.

Molecular Structure and Properties

The structure of this compound, with the Chemical Abstracts Service (CAS) registry number 685517-84-4 , is a pyridine ring substituted with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 6 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 685517-84-4 | [1] |

| Molecular Formula | C₅HBr₂F₂N | [1] |

| Molecular Weight | 272.87 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Based on similar compounds. |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). | Inferred from related structures. |

| Storage | Store under an inert atmosphere at 2-8°C. | Commercial supplier recommendation. |

Spectral Data (Predicted)

-

¹⁹F NMR: Two signals would be expected for the two equivalent fluorine atoms at the 2 and 6 positions.

-

¹³C NMR: Four distinct signals would be anticipated for the carbon atoms of the pyridine ring.

-

¹H NMR: A singlet would be expected for the single proton at the 4-position of the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for C-F, C-Br, and C=N stretching vibrations would be present.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 272.87, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis of this compound

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of polyhalogenated pyridines. The most common approach involves the halogen exchange (HALEX) reaction of a corresponding polychlorinated or polybrominated pyridine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 3,5-dibromo-2,6-dichloropyridine. The synthesis could proceed as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Fluorination of 3,5-Dibromo-2,6-dichloropyridine

This protocol is a general procedure adapted from the synthesis of similar fluorinated pyridines and should be optimized for the specific substrate.

Materials:

-

3,5-Dibromo-2,6-dichloropyridine

-

Spray-dried potassium fluoride (KF)

-

Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dibromo-2,6-dichloropyridine and a molar excess of spray-dried potassium fluoride (typically 2.5-3.0 equivalents per chlorine atom to be replaced).

-

Add anhydrous DMF or sulfolane as the solvent.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) under a constant stream of nitrogen.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of ice-water and stir vigorously.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .

Caption: Nucleophilic aromatic substitution on this compound.

The fluorine atoms at the 2 and 6 positions are excellent leaving groups in SNAr reactions. This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate mono- or di-substituted products. The bromine atoms at the 3 and 5 positions are less reactive towards nucleophilic attack but are ideal handles for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity makes this compound a highly versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are privileged structures in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity.[2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

-

Scaffold for Novel Therapeutics: The pyridine core is a common feature in many approved drugs. The ability to functionalize all four positions of this compound allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine scaffold that interacts with the hinge region of the kinase domain. The versatile reactivity of this compound allows for the synthesis of novel kinase inhibitor candidates.

-

Development of Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of pesticides and herbicides.

-

Materials Science: The rigid, aromatic structure and the potential for extensive functionalization make polyhalogenated pyridines interesting building blocks for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. Its unique pattern of halogen substitution provides a rich platform for a variety of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While further research is needed to fully characterize its physical properties and explore its synthetic utility, this in-depth guide provides a solid foundation for researchers and scientists interested in harnessing the potential of this versatile building block.

References

-

The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing. [Link]

-

3-Bromo-2,6-difluoropyridine. PubChem. [Link]

-

Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. ACS Publications. [Link]

-

Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health. [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

-

Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

2-Bromo-3,5-difluoropyridine. PubChem. [Link]

-

Experimental section Materials and synthesis. The Royal Society of Chemistry. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

- Process for the preparation of fluorinated pyridines.

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

4-Amino-3,5-dibromo-2,6-difluoro-pyridine. SpectraBase. [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

2,6-Dibromo-3,5-difluoropyridine from Aladdin Scientific. Biocompare. [Link]

- Preparation method of 3,5-dibromopyridine-N-oxide.

- Preparation of difluorpyridine compounds.

- Process for making 2,6-difluoro pyridine.

Sources

A Guide to the Structural Analysis of 3,5-Dibromo-2,6-difluoropyridine: A Key Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-2,6-difluoropyridine (CAS No. 685517-84-4), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science.[1] The strategic placement of fluorine and bromine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block for synthesizing complex molecular architectures.[2][3][4] This document delves into the synthesis, spectroscopic characterization, and crystallographic potential of this compound, offering field-proven insights for professionals in drug development and scientific research.

The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[5] The carbon-fluorine bond's strength contributes to reduced oxidative degradation, while fluorine's high electronegativity can modulate the molecule's electronic profile to optimize interactions with biological targets.[5] Similarly, the bromine atoms serve as versatile handles for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. This dual functionality makes halogenated pyridines like this compound highly valuable scaffolds.[6]

Synthesis and Purification